Nalpha-[(benzyloxy)carbonyl]-N-(4-iodo-2-methylphenyl)tryptophanamide
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Overview
Description
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a benzyl group, and a carbamate linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodo Group: The 4-iodo-2-methylphenyl group can be introduced through electrophilic aromatic substitution using iodine and a suitable catalyst.
Carbamoylation: The carbamate linkage is formed by reacting the indole derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biology: The compound is used in studies related to cell signaling pathways and gene expression.
Pharmacology: It is explored for its potential therapeutic effects and pharmacokinetics.
Industry: The compound may be used in the development of new materials or as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and differentiation. The carbamate linkage may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and has similar biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
Uniqueness
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is unique due to the presence of the 4-iodo-2-methylphenyl group, which may enhance its biological activity and specificity. The combination of the indole moiety with the carbamate linkage also contributes to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C26H24IN3O3 |
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Molecular Weight |
553.4 g/mol |
IUPAC Name |
benzyl N-[3-(1H-indol-3-yl)-1-(4-iodo-2-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H24IN3O3/c1-17-13-20(27)11-12-22(17)29-25(31)24(14-19-15-28-23-10-6-5-9-21(19)23)30-26(32)33-16-18-7-3-2-4-8-18/h2-13,15,24,28H,14,16H2,1H3,(H,29,31)(H,30,32) |
InChI Key |
WYYVSIHMUONIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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